molecular formula C13H18O2 B11940976 1-[2-(Hydroxymethyl)phenyl]cyclohexanol

1-[2-(Hydroxymethyl)phenyl]cyclohexanol

Cat. No.: B11940976
M. Wt: 206.28 g/mol
InChI Key: AONAFUABWCECNT-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₈O₂ Average Mass: 206.285 g/mol Structure: A cyclohexanol ring substituted at the 1-position with a 2-(hydroxymethyl)phenyl group. This compound features a hydroxymethyl (-CH₂OH) group in the ortho position on the phenyl ring, distinguishing it from other positional isomers. Its stereochemistry (if applicable) and conformational flexibility are influenced by steric interactions between the bulky phenyl group and the cyclohexanol ring .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[2-(hydroxymethyl)phenyl]cyclohexan-1-ol

InChI

InChI=1S/C13H18O2/c14-10-11-6-2-3-7-12(11)13(15)8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-10H2

InChI Key

AONAFUABWCECNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Hydroxymethyl)phenyl]cyclohexanol can be synthesized through several methods. One common approach involves the reduction of 1-[2-(formyl)phenyl]cyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Hydroxymethyl)phenyl]cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form cyclohexane derivatives using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products:

    Oxidation: Corresponding ketone or aldehyde

    Reduction: Cyclohexane derivatives

    Substitution: Substituted cyclohexanol derivatives

Scientific Research Applications

1-[2-(Hydroxymethyl)phenyl]cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethyl)phenyl]cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
1-[Hydroxy(phenyl)methyl]cyclohexanol Phenyl-hydroxymethyl group (position not specified) C₁₃H₁₈O₂ Structural isomer; lacks ortho-substitution, leading to different conformational stability
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol Cyano and 4-methoxy groups on phenyl C₁₅H₁₉NO₂ Intermediate in venlafaxine synthesis; higher polarity due to cyano group
Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol) Dimethylaminoethyl and 4-methoxyphenyl C₁₇H₂₇NO₂ SNRI antidepressant; amine group critical for transporter inhibition
WAY-260022 (NRI-022) 3-(Trifluoromethoxy)phenyl and aminoethyl C₁₆H₂₀F₃NO₂ Potent norepinephrine reuptake inhibitor; trifluoromethoxy enhances metabolic stability
2-Phenylcyclohexanol Phenyl group at 2-position on cyclohexanol C₁₂H₁₆O Conformational studies show axial phenyl preference; lower solubility than ortho-substituted analogues

Physicochemical and Pharmacological Comparisons

  • Solubility and Polarity: 1-[2-(Hydroxymethyl)phenyl]cyclohexanol: Moderate hydrophilicity due to hydroxymethyl group; may form hydrogen bonds. 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol: Higher polarity from cyano group (-CN), reducing blood-brain barrier penetration compared to the target compound . WAY-260022: Lipophilic trifluoromethoxy group improves CNS penetration and metabolic stability .
  • Conformational Analysis: The ortho-substituted hydroxymethyl group in the target compound likely induces steric strain, favoring equatorial positioning of the phenyl ring to minimize 1,3-diaxial interactions. This contrasts with 2-phenylcyclohexanol, where the phenyl group adopts an axial conformation in chair cyclohexane conformers .
  • Biological Activity: Venlafaxine and WAY-260022 exhibit transporter inhibition (SERT/NET), while the target compound lacks the amine or trifluoromethoxy groups necessary for such activity. The hydroxymethyl group in the target compound may confer antioxidant or metal-chelating properties, unlike 1-(phenylselanylethynyl)cyclohexanol, which contains selenium and has distinct redox behavior .

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